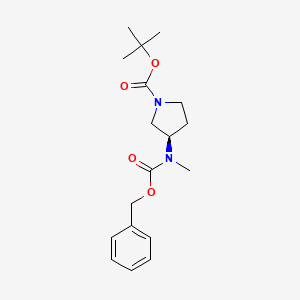
(R)-tert-Butyl 3-(((benzyloxy)carbonyl)(methyl)amino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidines. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.
N-Benzyloxycarbonyl protection:
N-Methylation: This step involves the methylation of the amino group using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups or the benzyloxycarbonyl protecting group.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or benzyloxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate is used as a building block for more complex molecules.
Biology
The compound may be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Medicine
In medicinal chemistry, it can serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry
The compound may find applications in the production of fine chemicals, agrochemicals, and specialty materials.
Mécanisme D'action
The mechanism of action for tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl ®-3-(N-benzyloxycarbonyl-N-ethylamino)pyrrolidine-1-carboxylate
- tert-Butyl ®-3-(N-benzyloxycarbonyl-N-propylamino)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate lies in its specific structural features, such as the combination of the tert-butyl, benzyloxycarbonyl, and methylamino groups, which confer distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C18H26N2O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-[methyl(phenylmethoxycarbonyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-10-15(12-20)19(4)16(21)23-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m1/s1 |
Clé InChI |
MNDYIXMLBFFTLB-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H](C1)N(C)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


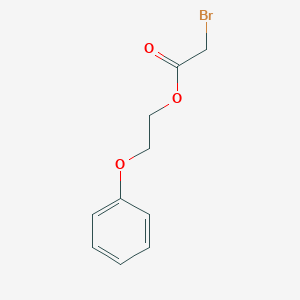
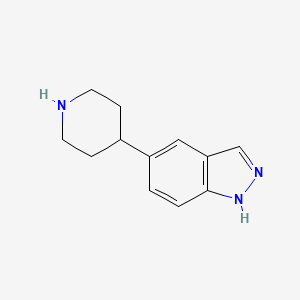
![1-[(Thiophen-3-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8688825.png)
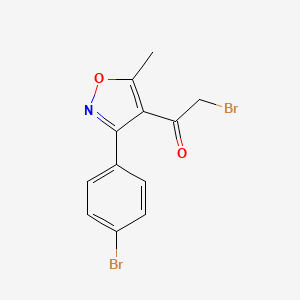
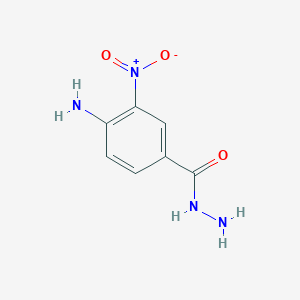
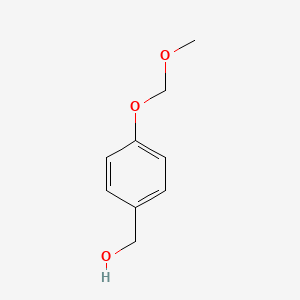

![4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(pyridin-3-yl)piperazine-1-carboxamide](/img/structure/B8688849.png)
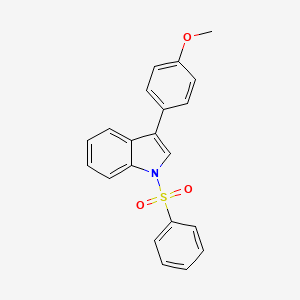
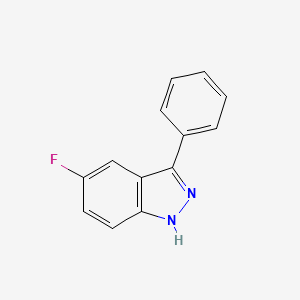
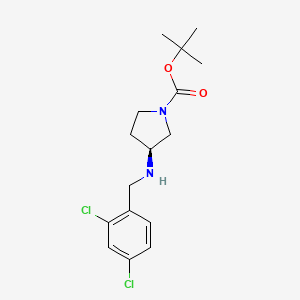
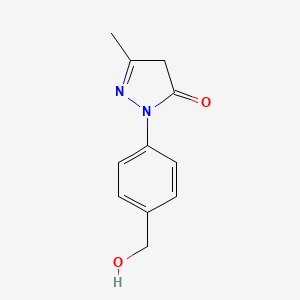
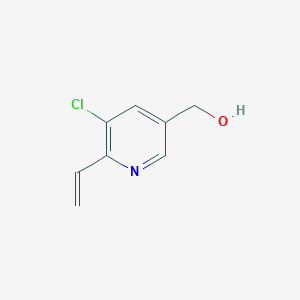
![4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzamide](/img/structure/B8688891.png)
